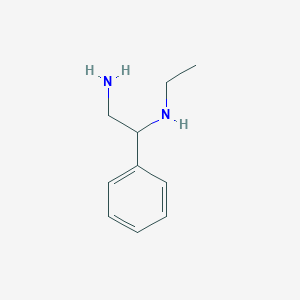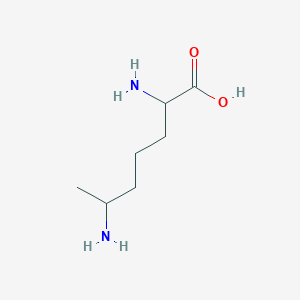
2,6-diaminoheptanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diaminoheptanoic acid, also known as 2,6-diaminopimelic acid, is an organic compound with the molecular formula C7H14N2O4. It is a derivative of heptanoic acid and features two amino groups at the 2nd and 6th positions. This compound is significant in various biochemical and industrial processes due to its unique structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Diaminoheptanoic acid can be synthesized through several methods. One common approach involves the stereoselective hydrolysis of amino acid amides using microorganisms that possess the necessary enzymatic activity . Another method includes the hydrogenation of nitriles to produce the desired diamino compound .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes, leveraging microorganisms to achieve high yields and purity. These methods are preferred due to their efficiency and environmental friendliness .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diaminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of amino groups to corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products Formed:
Oxidation: Produces oxo derivatives.
Reduction: Results in simpler amines.
Substitution: Yields various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-Diaminoheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the biosynthesis of peptidoglycan, an essential component of bacterial cell walls.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-diaminoheptanoic acid involves its interaction with specific enzymes and molecular targets. In bacterial cell wall synthesis, it acts as a precursor in the formation of peptidoglycan, interacting with enzymes such as MurD to catalyze the addition of amino acids to the growing peptidoglycan chain . This process is crucial for maintaining the structural integrity of bacterial cells.
Comparación Con Compuestos Similares
Lysine: An essential amino acid with a similar structure but different functional properties.
Ornithine: Another amino acid with a shorter side chain.
2,6-Dimethylheptanoic Acid: A methyl-branched fatty acid with different chemical behavior.
Uniqueness: 2,6-Diaminoheptanoic acid is unique due to its dual amino groups positioned on a heptanoic acid backbone, which imparts distinct chemical reactivity and biological functions. Its role in peptidoglycan synthesis sets it apart from other amino acids and derivatives .
Propiedades
Fórmula molecular |
C7H16N2O2 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2,6-diaminoheptanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-5(8)3-2-4-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11) |
Clave InChI |
SHGBCLVCOJGQDM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


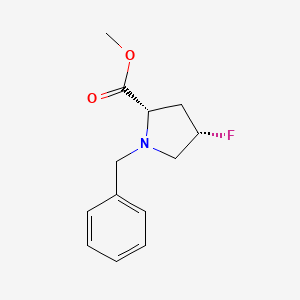
![1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B12450390.png)
![N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide](/img/structure/B12450394.png)

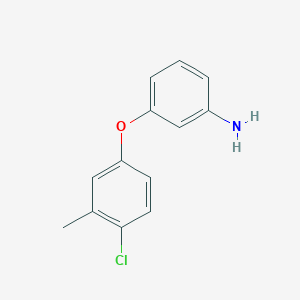
![N-[4-(benzyloxy)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12450424.png)
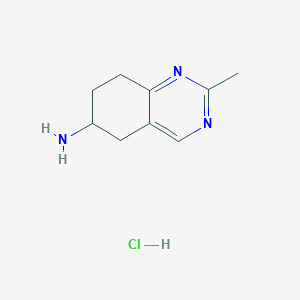
![2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B12450430.png)
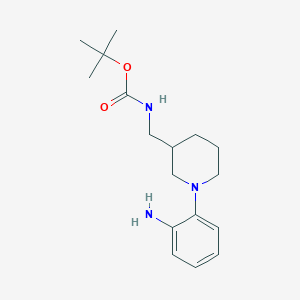
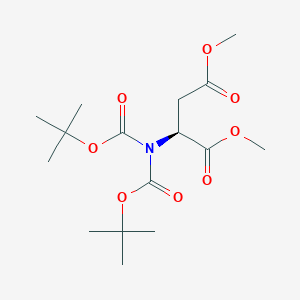
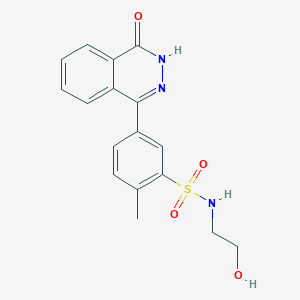
![N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12450445.png)
